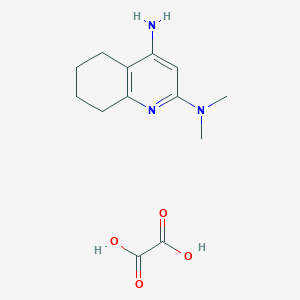
N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,4-quinolinediamine oxalate
Vue d'ensemble
Description
N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,4-quinolinediamine oxalate, commonly known as DMQX, is a potent antagonist of ionotropic glutamate receptors. It was first synthesized in 1990 by researchers at the University of California, San Francisco. Since then, DMQX has been extensively studied for its potential therapeutic applications in neurological disorders.
Mécanisme D'action
DMQX acts as a competitive antagonist of NMDA receptors by binding to the glycine site of the receptor. This prevents the binding of the co-agonist glycine and reduces the activity of the receptor. DMQX has also been shown to block the activity of AMPA receptors, which are involved in the fast excitatory synaptic transmission in the brain.
Biochemical and Physiological Effects:
DMQX has been shown to reduce the severity of seizures in animal models of epilepsy. It has also been shown to reduce the release of dopamine in the brain, which may have implications for the treatment of drug addiction. DMQX has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
DMQX is a potent and selective antagonist of ionotropic glutamate receptors, which makes it a valuable tool for studying the role of these receptors in neurological disorders. However, DMQX has a short half-life in vivo, which limits its use in animal models. DMQX also has poor solubility in water, which can make it difficult to administer in experiments.
Orientations Futures
There are several potential future directions for research on DMQX. One area of interest is the development of more potent and selective antagonists of ionotropic glutamate receptors. Another area of interest is the development of DMQX derivatives with improved pharmacokinetic properties. Finally, there is growing interest in the use of DMQX as a potential therapeutic agent for neurological disorders such as epilepsy and Parkinson's disease.
Applications De Recherche Scientifique
DMQX has been widely used as a research tool to study the role of ionotropic glutamate receptors in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. It has been shown to block the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory. DMQX has also been used in animal models to study the mechanisms underlying drug addiction and withdrawal.
Propriétés
IUPAC Name |
2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinoline-2,4-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.C2H2O4/c1-14(2)11-7-9(12)8-5-3-4-6-10(8)13-11;3-1(4)2(5)6/h7H,3-6H2,1-2H3,(H2,12,13);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJWJSYDKKVNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(CCCC2)C(=C1)N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


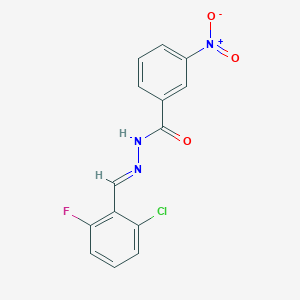
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3860810.png)
![1-[4-(4-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B3860816.png)
![N-benzyl-N-{2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3860817.png)
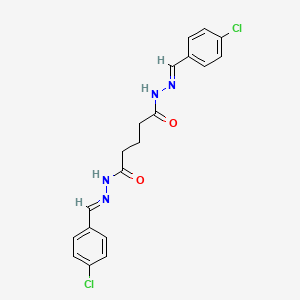
![2-[2-(4-bromobenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3860831.png)
![ethyl 7-methyl-5-(3-nitrophenyl)-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860837.png)
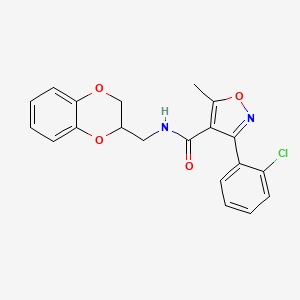
![N'-(4-bromobenzylidene)-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3860843.png)
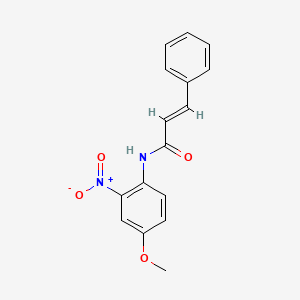
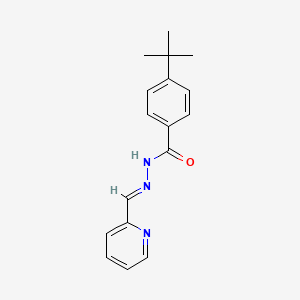
![(1-benzyl-1H-benzimidazol-2-yl)[4-(dimethylamino)phenyl]methanol](/img/structure/B3860869.png)
![N-[(4-iodophenyl)(phenyl)methyl]urea](/img/structure/B3860876.png)
![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3860896.png)
